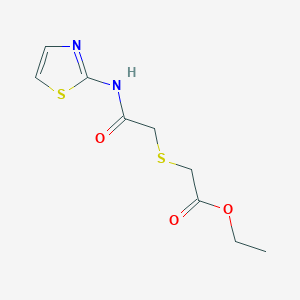
Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a chemical compound that is related to the thiazole scaffold . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Inhibitory Activity Against Protein Tyrosine Phosphatase 1B
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for the treatment of type 2 diabetes and obesity. Compounds exhibited rapid reversible inhibition of PTP-1B, with significant lowering of plasma glucose concentration in normoglycemic models, suggesting potential applications in managing diabetes and obesity through enzyme inhibition (Navarrete-Vázquez et al., 2012).
Antimicrobial Activities
Research on the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents led to the synthesis of derivatives demonstrating in vitro antimicrobial activity against bacterial and fungal isolates. This highlights the compound's potential as a precursor for creating antimicrobial agents (Wardkhan et al., 2008).
Glucosidase Inhibition for Antidiabetic Therapy
A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrated significant inhibition towards α-glucosidase and β-glucosidase enzymes, indicating potential for antidiabetic therapy. Among the compounds, one showed higher inhibition towards α-glucosidase compared to the standard drug acarbose, suggesting its promise as an antidiabetic agent (Babar et al., 2017).
Anti-inflammatory and Analgesic Activities
A study synthesized a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and evaluated them for anti-inflammatory and analgesic activities. Compounds with halogen substitution demonstrated activities comparable to indomethacin and aspirin, highlighting their potential as anti-inflammatory and analgesic agents (Attimarad et al., 2017).
Anticancer Potential
Research on the ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate led to the synthesis of derivatives showing antitumor activities against several cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. This underscores the potential of such compounds in developing anticancer therapies (Mohareb & Gamaan, 2018).
properties
IUPAC Name |
ethyl 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-2-14-8(13)6-15-5-7(12)11-9-10-3-4-16-9/h3-4H,2,5-6H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWFCKSOGLRLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)


![Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2647346.png)


![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)


